Cas no 32378-29-3 ((S)-Phenoxybenzamine Hydrochloride)

(S)-Phenoxybenzamine Hydrochloride is a selective, irreversible α-adrenergic receptor antagonist, primarily targeting α1 and α2 receptors. Its stereospecific (S)-configuration enhances binding affinity and pharmacological activity compared to the racemic form. This compound is widely utilized in research to study adrenergic signaling pathways and vascular smooth muscle contraction. Its irreversible binding property ensures prolonged receptor blockade, making it valuable for mechanistic studies. The hydrochloride salt form improves solubility and stability, facilitating in vitro and in vivo applications. (S)-Phenoxybenzamine Hydrochloride is particularly useful in investigating hypertension, pheochromocytoma, and other conditions involving adrenergic dysregulation. High purity and well-characterized structure ensure reliable experimental reproducibility.
(S)-Phenoxybenzamine Hydrochloride structure
32378-29-3 structure
Product Name:(S)-Phenoxybenzamine Hydrochloride
CAS No:32378-29-3
MF:C18H23Cl2NO
MW:340.287323236465
CID:1062914
PubChem ID:71751496
Update Time:2025-10-29

(S)-Phenoxybenzamine Hydrochloride Chemical and Physical Properties

Names and Identifiers

    • (S)-Phenoxybenzamine Hydrochloride
    • (S)-Phenoxybenzamine
    • (2S)-N-benzyl-N-(2-chloroethyl)-1-phenoxypropan-2-amine,hydrochloride
    • DTXSID60858286
    • 32378-29-3
    • (2S)-N-Benzyl-N-(2-chloroethyl)-1-phenoxypropan-2-amine--hydrogen chloride (1/1)
    • (-)-N-Benzyl-N-(2-chloroethyl)-1-phenoxyisopropylamine Hydrochloride
    • (S)-N-(2-Chloroethyl)-N-(1-methyl-2-phenoxyethyl)benzenemethanamine Hydrochloride
    • J-018720
    • (S)-N-(2-Chloroethyl)-N-(1-methyl-2-phenoxyethyl)benzenemethanamine Hydrochloride; (-)-N-Benzyl-N-(2-chloroethyl)-1-phenoxyisopropylamine Hydrochloride; (-)-Phenoxybenzamine Hydrochloride; l-Phenoxybenzamine Hydrochloride;
    • (2S)-N-benzyl-N-(2-chloroethyl)-1-phenoxypropan-2-amine;hydrochloride
    • Inchi: 1S/C18H22ClNO.ClH/c1-16(15-21-18-10-6-3-7-11-18)20(13-12-19)14-17-8-4-2-5-9-17;/h2-11,16H,12-15H2,1H3;1H/t16-;/m0./s1
    • InChI Key: VBCPVIWPDJVHAN-NTISSMGPSA-N
    • SMILES: ClCCN(CC1C=CC=CC=1)[C@@H](C)COC1C=CC=CC=1.Cl

Computed Properties

  • Exact Mass: 339.11600
  • Monoisotopic Mass: 339.1156697g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 8
  • Complexity: 262
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12.5Ų

Experimental Properties

  • PSA: 12.47000
  • LogP: 4.99690

(S)-Phenoxybenzamine Hydrochloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
P228000-5mg
(S)-Phenoxybenzamine Hydrochloride
32378-29-3
5mg
$ 173.00 2023-09-06
TRC
P228000-50mg
(S)-Phenoxybenzamine Hydrochloride
32378-29-3
50mg
$ 1355.00 2023-09-06

Additional information on (S)-Phenoxybenzamine Hydrochloride

Comprehensive Overview of (S)-Phenoxybenzamine Hydrochloride (CAS No. 32378-29-3): Properties, Applications, and Research Insights

(S)-Phenoxybenzamine Hydrochloride (CAS No. 32378-29-3) is a stereospecific derivative of phenoxybenzamine, a well-characterized alpha-adrenergic receptor antagonist. This compound has garnered significant attention in pharmacological research due to its enantiomeric purity and targeted activity. The (S)-enantiomer exhibits distinct binding affinities compared to its racemic counterpart, making it a valuable tool for studying adrenergic receptor mechanisms. Researchers frequently explore its role in modulating cardiovascular and autonomic nervous system functions, particularly in preclinical models.

The molecular structure of (S)-Phenoxybenzamine Hydrochloride features a chiral center, which is critical for its selective interactions with alpha-1 and alpha-2 adrenergic receptors. This specificity is often highlighted in studies investigating receptor subtype selectivity, a trending topic in precision medicine. With the growing emphasis on enantiomerically pure pharmaceuticals, this compound serves as a reference standard for analytical methods such as chiral HPLC and spectroscopic characterization.

In recent years, the demand for high-purity reference materials like (S)-Phenoxybenzamine Hydrochloride has surged, driven by advancements in pharmacokinetic profiling and drug metabolism studies. Its CAS No. 32378-29-3 is frequently queried in scientific databases, reflecting its relevance in academic and industrial research. Common search trends include "chiral resolution techniques" and "alpha-blocker mechanism of action," underscoring the compound's interdisciplinary applications.

From a synthetic chemistry perspective, the preparation of (S)-Phenoxybenzamine Hydrochloride involves asymmetric synthesis or enantiomeric separation, topics that align with the broader interest in green chemistry and sustainable methodologies. Researchers often investigate solvent-free reactions or biocatalytic approaches to optimize yield and enantiomeric excess (ee), addressing contemporary challenges in process optimization.

The compound's stability and solubility profiles are also subjects of active research, particularly in formulation development. With the rise of computational drug design, molecular docking studies utilizing (S)-Phenoxybenzamine Hydrochloride provide insights into binding conformations and allosteric modulation—a hot topic in structure-activity relationship (SAR) analyses.

In summary, (S)-Phenoxybenzamine Hydrochloride (CAS No. 32378-29-3) represents a pivotal compound in modern pharmacology and medicinal chemistry. Its applications span from mechanistic studies to analytical method development, resonating with current scientific priorities such as targeted therapy and enantioselective synthesis. As research continues to evolve, this molecule remains a cornerstone for understanding adrenergic signaling and advancing drug discovery paradigms.

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